1H-Benzimidazole-6-methanol, 2-(methylthio)-
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Overview
Description
1H-Benzimidazole-6-methanol, 2-(methylthio)- is a chemical compound with the molecular formula C9H10N2OS. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Scientific Research Applications
1H-Benzimidazole-6-methanol, 2-(methylthio)- has a wide range of scientific research applications:
Safety and Hazards
The safety data sheet for “1H-Benzimidazole-2-methanol” suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Benzimidazoles and their derivatives exhibit a wide range of biological activities, including antifungal, antiviral, and anticancer effects. They can interact with various enzymes and receptors in cells due to the ability of the benzimidazole ring to donate a pair of pi-electrons .
The addition of functional groups to the benzimidazole core can alter its activity and selectivity. For example, a methylthio group at the 2-position of benzimidazole could potentially enhance its lipophilicity, which might influence its absorption and distribution within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-6-methanol, 2-(methylthio)- typically involves the reaction of 2-mercaptobenzimidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the benzimidazole ring and the thiol group, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole-6-methanol, 2-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-methyl-: Similar structure but lacks the methanol and methylthio groups.
2-(2-Pyridyl)benzimidazole: Contains a pyridyl group instead of a methylthio group.
Albendazole, Mebendazole, Thiabendazole: Benzimidazole derivatives used as antiparasitic drugs.
Uniqueness
1H-Benzimidazole-6-methanol, 2-(methylthio)- is unique due to the presence of both methanol and methylthio groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
(2-methylsulfanyl-3H-benzimidazol-5-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-13-9-10-7-3-2-6(5-12)4-8(7)11-9/h2-4,12H,5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOSJRUOPQALPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(N1)C=C(C=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1022158-49-1 |
Source
|
Record name | [2-(methylsulfanyl)-1H-1,3-benzodiazol-5-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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